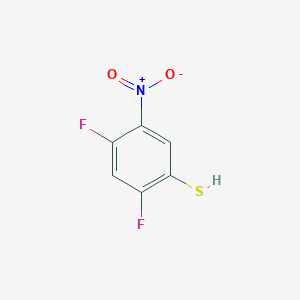
2,4-Difluoro-5-nitrobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-nitrobenzenethiol is an organic compound with the molecular formula C6H3F2NO2S It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzenethiol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. One common method is the reaction of 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For example, the reaction with sodium hydrosulfide (NaHS) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and simulated moving bed chromatography modules can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzenethiol can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiol group can be oxidized to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydrosulfide (NaHS) or amines in polar aprotic solvents (e.g., DMF) under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: 2,4-Difluoro-5-aminobenzenethiol.
Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid or disulfides.
Scientific Research Applications
2,4-Difluoro-5-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be a precursor for various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrobenzenethiol depends on its chemical reactivity and the functional groups present:
Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms make the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides, which can interact with biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzenethiol: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4-Difluoro-5-nitrobenzonitrile: Contains a cyano group instead of a thiol group, leading to different chemical properties and uses
Uniqueness
2,4-Difluoro-5-nitrobenzenethiol is unique due to the combination of its functional groups (fluorine, nitro, and thiol), which confer distinct reactivity and potential applications in various fields. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C6H3F2NO2S |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2,4-difluoro-5-nitrobenzenethiol |
InChI |
InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H |
InChI Key |
RJDMIXOPJOKXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


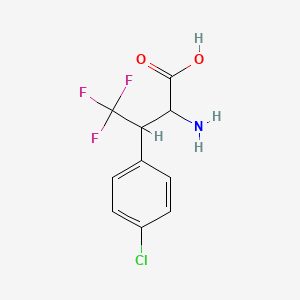

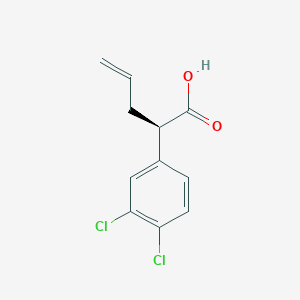
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
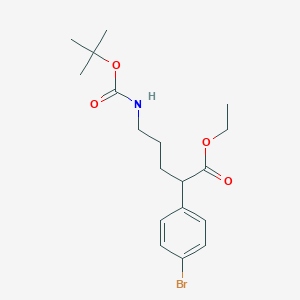
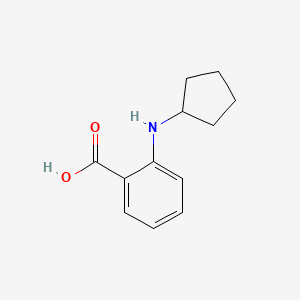


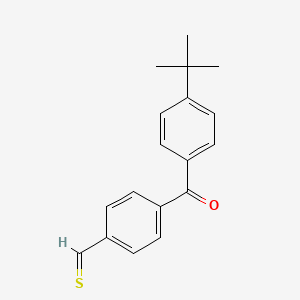
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)


